Thioridazine 5-sulfoxide (T5SO) is a metabolite of the antipsychotic drug thioridazine. [] It is formed through the metabolic process of sulfoxidation, specifically on the ring sulfur atom of thioridazine. [] T5SO exists as two diastereoisomeric pairs due to the chiral sulfur atom resulting from sulfoxidation. These pairs are often referred to as fast-eluting (FE) and slow-eluting (SE) based on their chromatographic elution characteristics. []
Thioridazine 5-sulfoxide is classified as a sulfoxide derivative of thioridazine. It belongs to the phenothiazine class of compounds, which are characterized by a three-ring structure containing sulfur and nitrogen. Thioridazine itself is an antipsychotic agent that acts primarily as a dopamine antagonist. The sulfoxide form is produced through metabolic processes or synthetic routes that involve oxidation reactions.
The synthesis of thioridazine 5-sulfoxide can be achieved through several methods, primarily involving oxidation reactions. One effective method utilizes hydrogen peroxide as an oxidizing agent in the presence of titanosilicate catalysts under acidic conditions. The optimal pH for this reaction is around 3.0, with the addition of approximately 20% methanol to enhance solubility and reaction efficiency. The stoichiometry typically requires 1.3 to 2.0 times the molar equivalent of hydrogen peroxide relative to thioridazine for optimal yield .
In laboratory settings, the process may involve stirring the reaction mixture at elevated temperatures (approximately 60 °C) for a specified duration to ensure complete conversion to the sulfoxide form. After completion, the product can be isolated through extraction techniques and crystallization processes .
Thioridazine 5-sulfoxide features a molecular formula that reflects its sulfoxide functionality. The compound contains a sulfur atom bonded to an oxygen atom (sulfoxide group) along with the thioridazine core structure. The presence of this sulfoxide group introduces chirality due to the formation of stereoisomers at the sulfur center.
The molecular structure can be represented as follows:
The stereochemical configuration at the sulfur atom is crucial for understanding its biological activity and pharmacokinetics .
Thioridazine 5-sulfoxide undergoes various chemical reactions typical of sulfoxides. These include:
Understanding these reactions is essential for predicting the behavior of thioridazine 5-sulfoxide in biological systems.
The mechanism of action for thioridazine 5-sulfoxide is closely related to its parent compound, thioridazine. It primarily functions as an antagonist at dopamine D2 receptors in the central nervous system, which is critical for its antipsychotic effects. Additionally, sulfoxides may exhibit altered pharmacological profiles due to differences in their binding affinities and metabolic pathways compared to their parent compounds.
Thioridazine 5-sulfoxide possesses several notable physical and chemical properties:
These properties are important for both laboratory handling and potential therapeutic applications.
Thioridazine 5-sulfoxide has several scientific applications:
Thioridazine 5-Sulfoxide (CAS Registry Number: 7776-05-8) is a sulfur-oxidized metabolite of the phenothiazine neuroleptic thioridazine. Its systematic IUPAC name is 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide, with the molecular formula C~21~H~26~N~2~OS~2~ and a molecular weight of 386.57 g/mol [7]. The compound features a sulfoxide group (-S=O) attached at position 5 of the phenothiazine ring, distinguishing it from the parent compound and other metabolites like the pharmacologically active 2-sulfoxide (mesoridazine) [5] [7].
A critical structural characteristic is the chiral center at the sulfoxide sulfur, which generates two enantiomeric forms: (R)- and (S)-Thioridazine 5-Sulfoxide. This stereochemistry significantly influences the compound's physicochemical behavior and metabolic interactions. Spectral characterization, particularly via nuclear magnetic resonance and mass spectrometry, reveals distinct signatures attributable to the sulfoxide moiety’s electron-withdrawing properties and the resultant molecular asymmetry [5] [7]. Crystallographic studies further demonstrate conformational flexibility in the piperidine side chain, which may affect receptor binding affinities [5].
Table 1: Fundamental Chemical Descriptors of Thioridazine 5-Sulfoxide
Property | Value/Description |
---|---|
CAS Registry Number | 7776-05-8 |
Molecular Formula | C~21~H~26~N~2~OS~2~ |
Molecular Weight | 386.57 g/mol |
Systematic Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide |
Key Functional Group | Sulfoxide at phenothiazine position 5 |
Stereochemistry | Chiral sulfur center; (R) and (S) enantiomers |
Thioridazine 5-Sulfoxide is a major hepatic metabolite of thioridazine, formed principally through Cytochrome P450 (CYP)-mediated oxidation. Human studies identify CYP1A2 and CYP3A4 as the primary isoforms catalyzing 5-sulfoxidation, in contrast to thioridazine’s 2-sulfoxidation (yielding mesoridazine), which is predominantly mediated by CYP2D6 [3]. This metabolic divergence has implications for drug-drug interactions, particularly with inhibitors or inducers of these enzymes.
Unlike the dopamine receptor-active metabolites mesoridazine (2-sulfoxide) and sulforidazine (2-sulphone), Thioridazine 5-Sulfoxide exhibits negligible binding affinity for dopaminergic D~2~ or noradrenergic α~1~ receptors [2] [6]. However, experimental evidence implicates it in thioridazine’s cardiotoxic profile. Isolated perfused rat heart models demonstrate that both enantiomers of Thioridazine 5-Sulfoxide induce significant QTc interval prolongation and arrhythmias, potentially through human Ether-à-go-go-Related Gene (hERG) potassium channel blockade [7]. This cardiotoxicity occurs independently of parent compound effects, highlighting the metabolite’s direct pharmacological impact [7].
Analytical quantification across biological matrices (plasma, brain, urine) reveals that chronic thioridazine administration in rats leads to accumulation of Thioridazine 5-Sulfoxide, with brain-to-plasma concentration ratios indicating moderate central nervous system penetration [4]. Its formation kinetics are nonlinear, influenced by concurrent medications like tricyclic antidepressants (e.g., imipramine), which inhibit its metabolic clearance via CYP isoform competition [2].
Table 2: Metabolic and Pharmacological Profile of Thioridazine 5-Sulfoxide
Aspect | Characteristics |
---|---|
Primary Formation Route | Hepatic oxidation via CYP1A2/CYP3A4 |
Key Metabolizing Enzymes | Cytochrome P450 1A2 (CYP1A2), Cytochrome P450 3A4 (CYP3A4) |
Receptor Interactions | Negligible affinity for D~2~/α~1~ receptors; hERG channel inhibition |
Toxicological Role | Contributor to thioridazine-associated cardiotoxicity |
Bioaccumulation | Accumulates in plasma and brain during chronic dosing |
The identification and characterization of Thioridazine 5-Sulfoxide emerged alongside mid-20th-century research into phenothiazine metabolism. Initial studies in the 1960s–1970s identified multiple oxidative pathways for thioridazine, including N-demethylation, aromatic hydroxylation, and sulfoxidation at positions 2 and 5 [5] [10]. Position 5 sulfoxidation was initially considered a minor pathway until advanced analytical techniques (e.g., high-performance liquid chromatography) in the 1980s enabled precise metabolite quantification, revealing its prominence in humans and rats [4] [7].
Early clinical observations linked thioridazine therapy to pigmentary retinopathy and cardiotoxicity, prompting investigations into metabolite contributions. Research by Gottschalk et al. (1978) and Hale et al. (1986) isolated Thioridazine 5-Sulfoxide as a candidate toxicophore through ex vivo cardiotoxicity models [6] [7]. Concurrently, stereochemical studies in the 1980s–1990s revealed that the (R)- and (S)-enantiomers exhibit distinct pharmacokinetics, with implications for toxicity risk assessment [7].
The metabolite’s significance was further underscored by drug interaction studies. Daniel et al. (2000) demonstrated that co-administration of thioridazine with tricyclic antidepressants (e.g., amitriptyline) dramatically elevated plasma concentrations of Thioridazine 5-Sulfoxide—up to 20-fold in rats—via competitive inhibition of CYP isoforms [2]. This interaction exemplified the clinical relevance of metabolic pathways in neuroleptic safety and cemented Thioridazine 5-Sulfoxide’s role as a biomarker for thioridazine-related toxicity.
Historically, analytical challenges complicated its study: light exposure causes racemization of enantiomers during sample processing, and its polar nature necessitates specialized extraction techniques [7]. These methodological hurdles delayed comprehensive pharmacokinetic profiling until the refinement of stereospecific high-performance liquid chromatography assays in the 1990s [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7